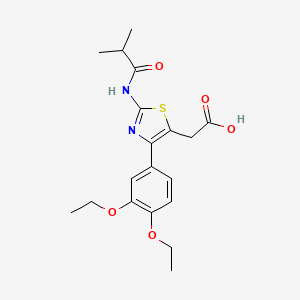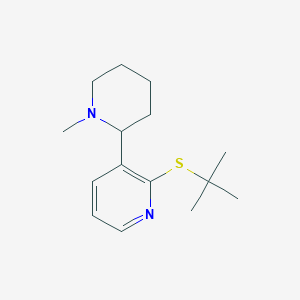![molecular formula C24H30N2O4 B11799337 (S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)
(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-(4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)ベンジル)ピペリジン-4-イル)-2-ヒドロキシ-2-メチルプロパンアミドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ジヒドロベンゾ[b][1,4]ジオキシン部分を含む独特の構造を特徴としており、潜在的な生物活性で知られています。
準備方法
合成経路と反応条件
(S)-N-(1-(4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)ベンジル)ピペリジン-4-イル)-2-ヒドロキシ-2-メチルプロパンアミドの合成は、通常、複数段階で実施されます。 一般的なアプローチの1つは、フェノール性ヒドロキシル基のアルキル化、続いてカルボン酸のアジド化、クルチウス転位、加水分解、および塩形成から始まります 。この方法は、高純度と収率を保証するため、大規模な調製に適しています。
工業生産方法
この化合物の工業生産には、収率を最大化し、副反応を最小限に抑えるために、最適化された反応条件が使用される場合があります。溶媒、反応温度、触媒の選択は、合成プロセスの効率に影響を与える重要な要因です。
化学反応の分析
反応の種類
(S)-N-(1-(4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)ベンジル)ピペリジン-4-イル)-2-ヒドロキシ-2-メチルプロパンアミドは、以下を含む様々な化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進されます。
還元: 還元反応には、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬が使用される場合があります。
置換: 求核置換反応は、特にピペリジン環で、ハロゲン化アルキルなどの試薬を用いて起こります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化アルミニウムリチウム)、求核剤(例:ハロゲン化アルキル)が含まれます。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究への応用
(S)-N-(1-(4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)ベンジル)ピペリジン-4-イル)-2-ヒドロキシ-2-メチルプロパンアミドは、いくつかの科学研究に利用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、遊離脂肪酸受容体1(FFA1)のagonistとしての潜在的な生物活性、すなわち魅力的な抗糖尿病標的として研究されています.
科学的研究の応用
(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
作用機序
(S)-N-(1-(4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)ベンジル)ピペリジン-4-イル)-2-ヒドロキシ-2-メチルプロパンアミドの作用機序は、特定の分子標的との相互作用を含みます。 例えば、FFA1 agonistとして、膵β細胞における血糖刺激性インスリン分泌の強化を仲介します 。この相互作用は、FFA1受容体への結合を含み、最終的にインスリン放出の増加につながる一連の細胞内シグナル伝達経路をトリガーします。
類似化合物との比較
類似化合物
(S)-3-(4-(((S)-7-(4-メトキシフェニル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)メトキシ)フェニル)ヘキサ-4-イン酸: この化合物もジヒドロベンゾ[b][1,4]ジオキシン部分を特徴とし、強力なFFA1 agonist活性を示します.
ベンゾ[b][1,4]オキサゼピン誘導体: これらの化合物は、構造的に類似しており、同様のプロトコルを使用して合成されます.
独自性
(S)-N-(1-(4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-イル)ベンジル)ピペリジン-4-イル)-2-ヒドロキシ-2-メチルプロパンアミドを際立たせているのは、その特定の配置と、ピペリジン環の存在です。これは、そのユニークな生物活性と潜在的な治療用途に貢献しています。
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N-[1-[[4-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C24H30N2O4/c1-24(2,28)23(27)25-19-11-13-26(14-12-19)15-17-7-9-18(10-8-17)22-16-29-20-5-3-4-6-21(20)30-22/h3-10,19,22,28H,11-16H2,1-2H3,(H,25,27)/t22-/m1/s1 |
InChIキー |
PPUSWOXITRKRSS-JOCHJYFZSA-N |
異性体SMILES |
CC(C)(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)[C@H]3COC4=CC=CC=C4O3)O |
正規SMILES |
CC(C)(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C3COC4=CC=CC=C4O3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)



![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)




![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
